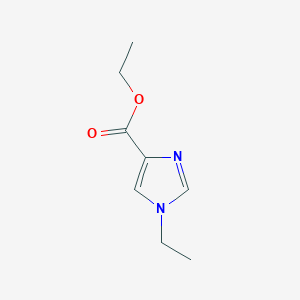

Ethyl 1-ethyl-1H-imidazole-4-carboxylate

CAS No.: 675149-81-2

Cat. No.: VC3253378

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 675149-81-2 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | ethyl 1-ethylimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H12N2O2/c1-3-10-5-7(9-6-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | YIKXHATZWFVXKG-UHFFFAOYSA-N |

| SMILES | CCN1C=C(N=C1)C(=O)OCC |

| Canonical SMILES | CCN1C=C(N=C1)C(=O)OCC |

Introduction

Synthesis and Chemical Reactions

The synthesis of imidazole derivatives typically involves the condensation of aldehydes with amines or the use of isocyanoacetates in cycloaddition reactions . While specific synthesis details for ethyl 1-ethyl-1H-imidazole-4-carboxylate are not available, it likely follows similar pathways.

Synthesis Pathways for Related Compounds

-

Cycloaddition Reactions: Ethyl isocyanoacetate can react with various imidoyl chlorides to form imidazole derivatives. This method is efficient for creating diverse imidazole structures .

-

Condensation Reactions: Aldehydes and amines can be used to form imidazoles through condensation reactions, often requiring catalysts like copper iodide .

Biological Activities and Applications

Imidazole derivatives are known for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. While specific data on ethyl 1-ethyl-1H-imidazole-4-carboxylate is limited, related compounds have shown promising results:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume